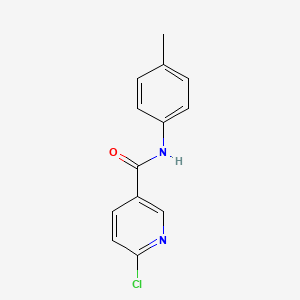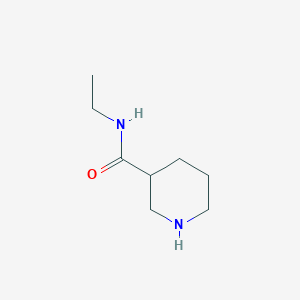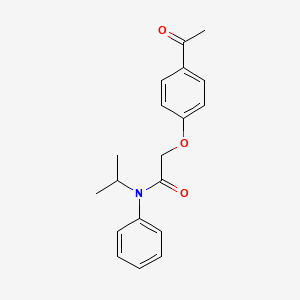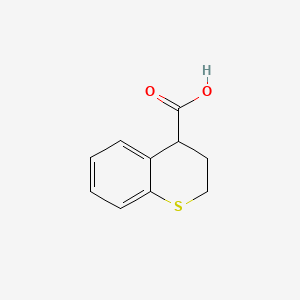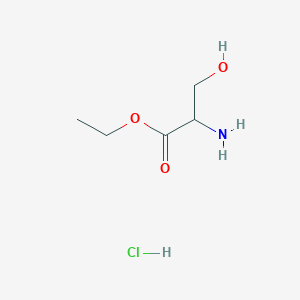
2-carbamothioyl-N,N-dimethylacetamide
Overview
Description
“2-carbamothioyl-N,N-dimethylacetamide” is a chemical compound . It is related to N,N-Dimethylacetamide (DMAc), which is a dipolar, aprotic, high-boiling, oily solvent and reagent . DMAc is miscible with water and most oxygen- and nitrogen-containing organic solvents .
Molecular Structure Analysis
While specific molecular structure analysis for “2-carbamothioyl-N,N-dimethylacetamide” was not found, related compounds such as DMAc have been studied. DMAc is the organic compound with the formula CH3C(O)N(CH3)2 .Scientific Research Applications
Corrosion Inhibition
2-carbamothioyl-N,N-dimethylacetamide: derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for carbon steel in hydrochloric acid solutions. These compounds are found to physically adsorb on the metal surface, forming a protective layer that significantly reduces corrosion rates. The inhibition efficiency can reach up to 94.91–95.28% at optimal concentrations, showcasing their potential in industrial applications where acid corrosion is a concern .
Electrochemical Energy Storage
In the field of electrochemical energy storage, 2-carbamothioyl-N,N-dimethylacetamide is utilized in hybrid electrolytes for enhanced voltage electrochemical capacitors. These hybrid electrolytes bridge the gap between high-voltage organic systems and high discharge rate aqueous systems. They offer a wide stability window, improved safety, and ease of assembly, making them suitable for applications requiring high energy density and long-term stability .
Lithium-Oxygen Batteries
The compound has been explored as a component of electrolytes in lithium-oxygen batteries to improve cycling stability. By regulating the solvation structure of lithium ions, 2-carbamothioyl-N,N-dimethylacetamide -based electrolytes can enhance the performance and longevity of these batteries, which are pivotal for high-energy-density applications .
properties
IUPAC Name |
3-amino-N,N-dimethyl-3-sulfanylidenepropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c1-7(2)5(8)3-4(6)9/h3H2,1-2H3,(H2,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFBZUFVHKNKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,N-dimethyl-3-thioxopropanamide | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

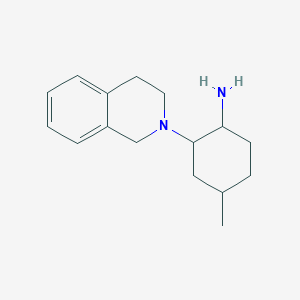
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
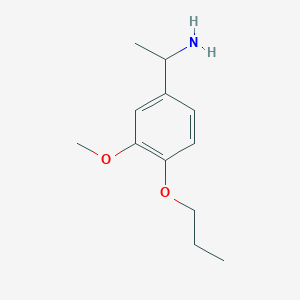
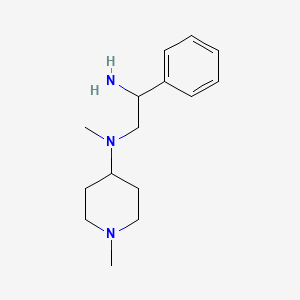
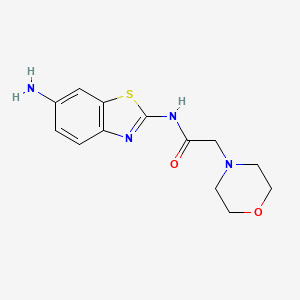

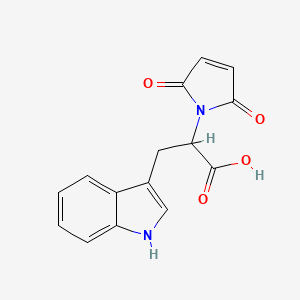
![5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6142758.png)
